(2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
The compound (2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic molecule characterized by its complex structure, which includes a thiazolidinone core, a trifluoromethyl group, and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-chloro-3-(trifluoromethyl)aniline with 3,4,5-trimethoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process would be streamlined to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA would yield a sulfone, while reduction with NaBH4 would produce an amine derivative.
Scientific Research Applications
(2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)benzylamine
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
Compared to similar compounds, (2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and methoxy groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C20H16ClF3N2O4S |
---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
(5Z)-2-[4-chloro-3-(trifluoromethyl)phenyl]imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H16ClF3N2O4S/c1-28-14-6-10(7-15(29-2)17(14)30-3)8-16-18(27)26-19(31-16)25-11-4-5-13(21)12(9-11)20(22,23)24/h4-9H,1-3H3,(H,25,26,27)/b16-8- |
InChI Key |
BFDRKOCULJLZCB-PXNMLYILSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2 |
Origin of Product |
United States |
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